molecular formula C24H26N2O5S2 B6563260 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946345-95-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6563260
CAS No.: 946345-95-5
M. Wt: 486.6 g/mol
InChI Key: HHJAGALGWRVPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” is a chemical compound that likely belongs to the class of sulfonamides . Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial cells, specifically Gram-positive and Gram-negative pathogens . The compound has been found to be particularly effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .

Mode of Action

The compound interacts with its bacterial targets by inducing the generation of reactive oxygen species (ROS) . This leads to an increase in ROS in the treated strains compared to the control, which can be detected using fluorescent microscopy and spectrophotometric techniques .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to the generation and management of ROS within the bacterial cells . The increase in ROS can lead to oxidative stress, damaging the bacterial cells and leading to their death .

Pharmacokinetics

It has been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the death of the bacterial cells. This is achieved through the generation of ROS, which leads to oxidative stress and damage to the bacterial cells . Transmission electron microscopy has revealed a disturbed membrane architecture in the treated bacterial cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of organic solvents can affect the solubility of the compound . The compound has been found to be very stable in most organic solvents compatible with microbiological assays , suggesting that it may be robust against a range of environmental conditions.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-14-23(31-3)24(15-18(17)2)32(27,28)25-20-11-12-22-19(16-20)8-7-13-26(22)33(29,30)21-9-5-4-6-10-21/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJAGALGWRVPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.